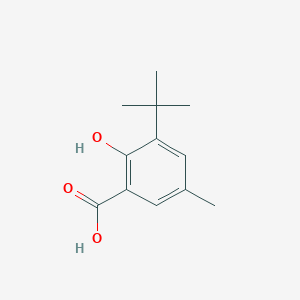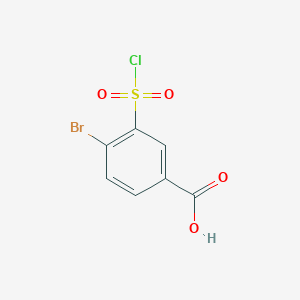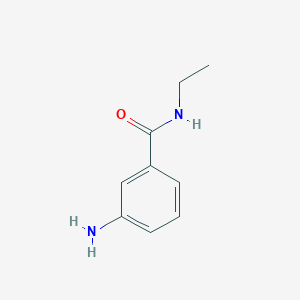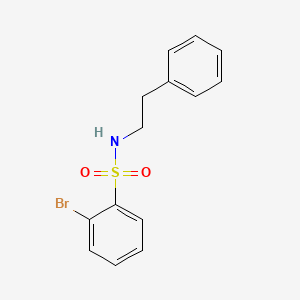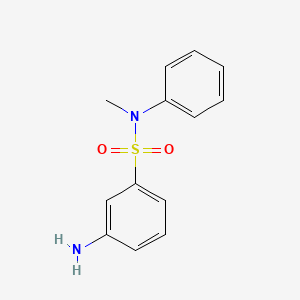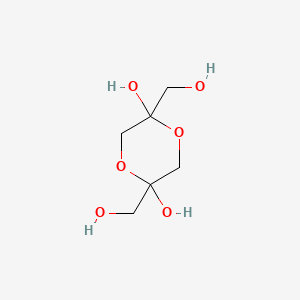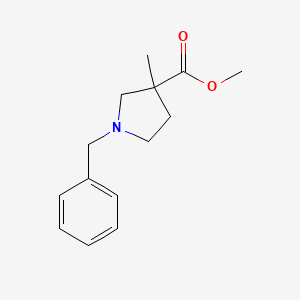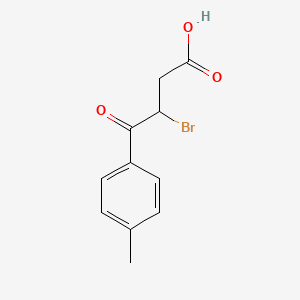
3-Bromo-4-oxo-4-p-tolyl-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-oxo-4-p-tolyl-butyric acid is a carboxylic acid derivative that has been studied theoretically to understand its electronic, vibrational, and thermodynamic properties. The compound is related to other organic compounds that have been synthesized and evaluated for their interactions with biological enzymes and their potential applications in organic synthesis and materials science .
Synthesis Analysis
The synthesis of related compounds, such as (E)-4-(p-Tolyl)-2-oxo-3-butenoic acid and its α-(bromomethyl) and α-(chloromethyl) derivatives, has been reported. These compounds have been synthesized and their interactions with enzymes like brewers' yeast pyruvate decarboxylase have been evaluated. The bromomethyl analogue of the related compound showed partial time-dependent inactivation of the enzyme, indicating a potential mechanism of action that could be relevant for the synthesis and study of 3-Bromo-4-oxo-4-p-tolyl-butyric acid .
Molecular Structure Analysis
Density Functional Theory (DFT) calculations have been used to optimize the stable structures of compounds similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid. The electronic structure analysis, including HOMO-LUMO properties, atomic charges, and dipole moments, provides insight into the reactivity and stability of these molecules. The molecular electrostatic potentials and thermodynamic parameters have also been analyzed, which are crucial for understanding the molecular structure and its implications for reactivity and interactions .
Chemical Reactions Analysis
The interaction of related compounds with biological enzymes suggests that 3-Bromo-4-oxo-4-p-tolyl-butyric acid could also participate in diverse chemical reactions. The time-dependent inactivation of enzymes by these compounds indicates that they may form intermediates with enzymes, such as a thiamin-bound enamine, which could lead to multiple fates for the intermediate. This kind of analysis is essential for understanding the potential chemical reactions that 3-Bromo-4-oxo-4-p-tolyl-butyric acid might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-oxo-4-p-tolyl-butyric acid have been theoretically studied using DFT. The vibrational spectra of the compound have been calculated and can be compared with experimental data to confirm the theoretical predictions. The reactivity descriptors such as local softness, electrophilicity, electronegativity, and hardness have been calculated, providing a comprehensive understanding of the compound's reactivity. The HOMO-LUMO gap is particularly important as it can indicate the bioactivity potential of the molecule .
Wissenschaftliche Forschungsanwendungen
1. Theoretical Studies and Properties Analysis
A theoretical study on 4-Oxo-4-p-tolyl-butyric acid, an analog of 3-Bromo-4-oxo-4-p-tolyl-butyric acid, reveals insights into its electronic, vibrational, and thermodynamic properties using Density Functional Theory (DFT). This study, focusing on its structural optimization and analysis of properties like HOMO-LUMO, provides valuable information for further scientific applications (Hellal et al., 2018).
2. Molecular Structure and Spectral Properties
Research on compounds similar to 3-Bromo-4-oxo-4-p-tolyl-butyric acid, such as 4-(1-pyridinium)-butyric acid bromide, has contributed to understanding their molecular structure and spectral properties. This includes analyses through X-ray diffraction, computational calculations, and vibrational spectroscopy, which are essential for developing applications in various scientific domains (Szafran et al., 2017).
3. Synthesis and Chemical Transformations
The synthesis and chemical transformation of derivatives related to 3-Bromo-4-oxo-4-p-tolyl-butyric acid, such as the 2-aryl-3-halogenoquinolin-4(1H)-one derivatives, have been studied. These studies include preparing brominated derivatives and exploring their potential applications, including preliminary antitumor activities (Mphahlele et al., 2006).
4. Application in Bioactive Compound Synthesis
The compound has potential applications in synthesizing bioactive compounds, as indicated by studies on related substances. For instance, research on the synthesis of N-substituted acetamides from indolyl butanoic acid, which involves bromoacetyl bromide (similar in reactivity to 3-Bromo-4-oxo-4-p-tolyl-butyric acid), has shown promising results in creating anti-diabetic agents (Nazir et al., 2018).
5. Nanofluidic Device Applications
The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a structurally related compound, in the optical gating of nanofluidic devices based on synthetic ion channels, suggests potential applications of 3-Bromo-4-oxo-4-p-tolyl-butyric acid in similar domains. This includes the development of light-induced controlled release systems, sensing, and information processing (Ali et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-2-4-8(5-3-7)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLMNHCSODTMON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403532 |
Source


|
| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
CAS RN |
53515-23-4 |
Source


|
| Record name | 3-Bromo-4-oxo-4-p-tolyl-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


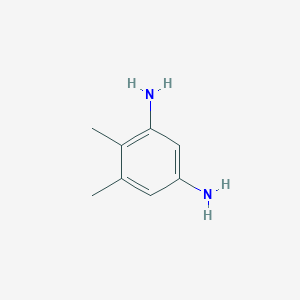
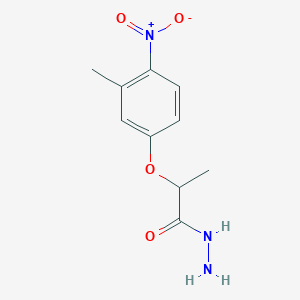
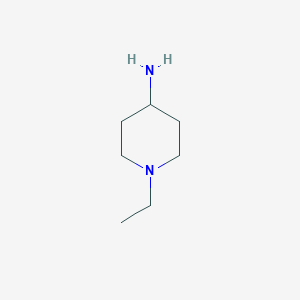
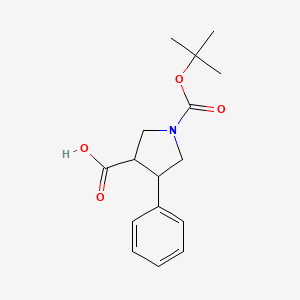
![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)
